(E)-Resveratroloside

Description

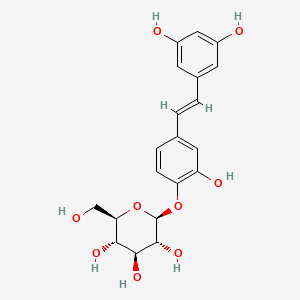

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-4-3-10(7-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCVEOSSVCAFGR-CUYWLFDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289066 | |

| Record name | Piceatannol 4′-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116181-54-5 | |

| Record name | Piceatannol 4′-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116181-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piceatannol 4′-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of E Resveratroloside

Botanical Sources and Phytochemical Accumulation Patterns

The identification of (E)-Resveratroloside in the plant kingdom is an ongoing area of phytochemical research. Its accumulation is part of the plant's secondary metabolism, often sequestered in specific tissues where it can act as a protective agent.

This compound has been identified in a number of evolutionarily distant plant families. It is a known constituent of several species within the Vitaceae, Paeoniaceae, and Polygonaceae families. wikipedia.orgmdpi.commdpi.com While its parent molecule, resveratrol (B1683913), is found in over 70 plant species, the glycosylated form, this compound, has been specifically isolated from a more select group. nih.govmdpi.com

Table 1: Documented Botanical Sources of this compound

| Family | Species | Common Name | Reference(s) |

|---|---|---|---|

| Vitaceae | Vitis vinifera | Common Grape Vine | mdpi.comfmach.it |

| Paeoniaceae | Paeonia lactiflora | Chinese Peony | wikipedia.orgtandfonline.com |

| Polygonaceae | Reynoutria japonica (syn. Polygonum cuspidatum) | Japanese Knotweed | mdpi.comchemfaces.com |

The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific tissues, a pattern indicative of a targeted physiological role. Research has shown that stilbenoids, in general, are heterogeneously distributed. mdpi.com In grapevines (Vitis vinifera), for example, stilbenes like resveratroloside (B192260) are found in grape cell suspension cultures. mdpi.com In Reynoutria japonica, the highest concentrations of resveratroloside are typically found in the roots. mdpi.com Similarly, studies on Paeonia lactiflora have successfully isolated this compound from its seeds. wikipedia.orgtandfonline.com Grapevine canes have also been identified as a significant source of various stilbenoids, including this compound. fmach.itresearchgate.net This tissue-specific accumulation suggests that the compound may play a protective role in these vital plant parts.

Table 2: Tissue-Specific Accumulation of this compound

| Plant Species | Tissue | Reference(s) |

|---|---|---|

| Vitis vinifera | Canes, Cell Cultures | mdpi.comfmach.it |

| Paeonia lactiflora | Seeds | wikipedia.orgtandfonline.com |

| Reynoutria japonica | Roots | mdpi.com |

Biological and Environmental Factors Influencing this compound Production In Planta

The biosynthesis of stilbenoid glycosides is not static but is dynamically influenced by a range of external and internal factors. The production of this compound is a key component of the plant's inducible defense system, triggered by various stressors. mdpi.com

This compound is classified as a phytoalexin, a low-molecular-weight antimicrobial compound that is synthesized and accumulated in plants in response to infection or stress. mdpi.comnih.govmdpi.com Phytoalexins are a crucial part of the plant's innate immune system. When a plant detects a potential pathogen, such as a fungus or bacterium, it initiates a signaling cascade that activates defense-related genes, including those responsible for stilbene (B7821643) synthesis. nih.govpreprints.org Resveratrol and its derivatives, like this compound, are produced to exert a direct toxic effect on the invading pathogen or to inhibit its growth. mdpi.comresearchgate.net The glycosylation of resveratrol to form resveratroloside can increase its water solubility and stability, which may facilitate its transport to the site of infection and its accumulation in the vacuole, protecting the plant cell from potential autotoxicity. mdpi.com

The synthesis of stilbenoids, including this compound, is significantly influenced by abiotic environmental stressors. mdpi.com These non-living factors can induce oxidative stress in plant cells, which in turn triggers the production of protective secondary metabolites. mdpi.comnih.gov

Ultraviolet (UV) Radiation: Exposure to UV light, particularly UV-C, is a well-documented elicitor of stilbene biosynthesis in plants like grapes. nih.govnih.gov This response is believed to be a protective mechanism against DNA damage and oxidative stress caused by the radiation.

Mechanical Damage: Physical injury to the plant, such as wounding from grafting or herbivory, can induce the localized accumulation of stilbenes at the site of damage. nih.govresearchgate.net This response helps to seal the wound and prevent opportunistic infections.

Temperature and Drought: Extreme temperatures and water scarcity are also known to affect stilbene production. mdpi.comfrontiersin.org Studies have shown that drought stress can lead to the upregulation of genes involved in the stilbenoid biosynthesis pathway. frontiersin.org

Ozone Exposure: As an air pollutant, ozone can cause significant oxidative stress to plants, leading to an increase in the production of antioxidant compounds, including stilbenes. mdpi.comnih.gov

The interaction of plants with other living organisms is a primary driver of phytoalexin production. nih.govfrontiersin.org

Pathogen Attack: Fungal infection is one of the most potent inducers of stilbene synthesis. nih.govmdpi.com For instance, in grapes, infection by fungi such as Botrytis cinerea or Plasmopara viticola leads to a rapid and significant accumulation of resveratrol and its derivatives as a defense mechanism. mdpi.comfmach.it

Endophytic Microorganisms: The relationship between plants and endophytic microorganisms—bacteria and fungi that live within plant tissues without causing disease—can also influence secondary metabolite production. scielo.org.conih.gov These endophytes can enhance plant tolerance to both biotic and abiotic stresses. nih.govmdpi.com Some endophytic bacteria can promote plant growth and trigger induced systemic resistance (ISR), a state of heightened defense readiness that can lead to an enhanced ability to synthesize phytoalexins like this compound when a pathogen is encountered. periodikos.com.br While direct evidence linking specific endophytes to increased this compound production is still emerging, the general role of the endophytic microbiome in modulating plant defense responses and secondary metabolism is well-established. nih.govmdpi.com

Biosynthesis and Biotransformation Pathways of E Resveratroloside

Endogenous Plant Biosynthetic Routes Leading to (E)-Resveratroloside

In plants, the synthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway to produce its aglycone, resveratrol (B1683913). This is followed by a specific glycosylation reaction.

The biosynthesis of resveratrol, the precursor to this compound, is rooted in the phenylpropanoid pathway, a central route for the production of numerous secondary metabolites in plants. mdpi.comnih.gov This pathway utilizes the aromatic amino acids L-phenylalanine or L-tyrosine as its starting point. researchgate.netnih.gov

The key steps leading to resveratrol are:

Deamination: The pathway initiates with the non-oxidative deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. mdpi.comfrontiersin.org Alternatively, some plants can use L-tyrosine, which is converted to p-coumaric acid in a single step by tyrosine ammonia (B1221849) lyase (TAL) . nih.govnih.gov

Hydroxylation: If starting from L-phenylalanine, the resulting trans-cinnamic acid is hydroxylated at the para-position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. mdpi.comfrontiersin.org

Activation: The p-coumaric acid is then activated by 4-coumarate-CoA ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. mdpi.comfrontiersin.org

Condensation: The final step is a condensation reaction catalyzed by stilbene (B7821643) synthase (STS) , also known as resveratrol synthase. This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (which is produced from primary metabolism) to form the characteristic C6-C2-C6 backbone of resveratrol. mdpi.comfrontiersin.orgnih.gov

This series of reactions provides the essential resveratrol scaffold, which is then available for subsequent modification, such as glycosylation, to form this compound. nih.gov

Glycosylation is a crucial modification of plant secondary metabolites, often catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). acs.orgrsc.org These enzymes transfer a sugar moiety, typically glucose from a UDP-glucose donor, to an acceptor molecule like resveratrol. google.com This process can enhance the water solubility, stability, and bioavailability of the parent compound. usu.edu

Several plant-derived UGTs have been identified and characterized for their ability to glucosylate resveratrol, leading to the formation of this compound (resveratrol 4'-O-β-D-glucoside) and its isomer, piceid (resveratrol 3-O-β-D-glucoside).

One notable enzyme is a glucosyltransferase from Phytolacca americana (PaGT), which has been expressed in recombinant Escherichia coli. researchgate.netresearchgate.net This enzyme demonstrates the ability to convert resveratrol into both its 3-O- and 4'-O-β-D-glucosides. researchgate.net In grapevine (Vitis spp.), a major source of resveratrol, at least two glycosyltransferases have been identified that can use resveratrol as a substrate, highlighting the plant's endogenous capacity to produce these glycosides. researchgate.net

| Enzyme Source | Product(s) from Resveratrol | Reference |

| Phytolacca americana | Resveratrol 4'-O-β-D-glucoside (Resveratroloside), Resveratrol 3-O-β-D-glucoside (Piceid) | researchgate.netresearchgate.net |

| Vitis spp. (Grapevine) | Resveratrol glucosides | researchgate.net |

| Arabidopsis thaliana (transgenic) | Resveratrol diglucoside, Resveratrol acetylhexosides | nih.gov |

This table summarizes key plant-derived or plant-related systems where glycosyltransferases have been shown to modify resveratrol.

The regioselectivity of glycosyltransferases determines which hydroxyl group on the resveratrol molecule is targeted for glucosylation. Resveratrol has three hydroxyl groups available for this reaction, located at the C3, C5, and C4' positions. The formation of this compound specifically requires the glycosylation of the 4'-OH group.

Plant UGTs exhibit varying degrees of regioselectivity. The glucosyltransferase from Phytolacca americana (PaGT), for example, produces a mixture of glucosides but shows a preference for the 4'-position, yielding resveratroloside (B192260) as the major product over piceid (the 3-O-glucoside). researchgate.net This indicates a moderate but distinct regioselectivity. The ability of UGTs to distinguish between different hydroxyl groups is a critical factor in the specific biosynthetic pathways within plants. acs.org This selectivity is influenced by the enzyme's three-dimensional structure and the specific binding orientation of the resveratrol molecule within the active site. nih.gov

In contrast, some microbial enzymes show very high regioselectivity. For instance, a glycosyltransferase from Rhizobium pusense was found to have a 98.3% selectivity for the 4'-position of resveratrol. catalysis-conferences.com While not a plant enzyme, this highlights how different enzymes have evolved to target specific positions, a principle that also applies within the diverse family of plant glycosyltransferases. rsc.org The production of multiple glucoside isomers in plants like grapevine suggests the presence of several UGTs with different regioselective properties. researchgate.net

Microbial and Enzymatic Biotransformation of Stilbenoids into this compound

Biotechnological methods using microbial systems and isolated enzymes offer alternative and often highly efficient routes for synthesizing this compound. These methods typically involve the bioconversion of resveratrol or other related stilbenoids.

Microorganisms are a rich source of versatile glycosyltransferases that can be harnessed for the production of valuable glycosides. usu.edu Several bacterial and fungal enzymes have been shown to effectively convert resveratrol into its glucosides, including this compound.

Engineered Escherichia coli is a commonly used host for this purpose. frontiersin.orgresearchgate.net By expressing a glycosyltransferase gene, such as PaGT3 from Phytolacca americana, E. coli cells can convert exogenously supplied resveratrol into a mixture of resveratroloside and piceid. researchgate.netgoogle.com In one study using a co-culture system, engineered E. coli strains were able to produce 92 mg/L of resveratrol glucosides (resveratroloside and polydatin) from p-coumaric acid, demonstrating a complete biosynthetic pathway in a microbial system. researchgate.net

Another well-characterized enzyme is YjiC, a UDP glucosyltransferase from Bacillus licheniformis. This enzyme is notable for its promiscuity, as it can glucosylate all three hydroxyl groups of resveratrol, leading to the formation of resveratrol 3-O-β-D-glucoside, resveratrol 4'-O-β-D-glucoside (this compound), resveratrol 3,5-O-β-D-diglucoside, and even a triglucoside. nih.gov While not strictly selective for resveratroloside, this demonstrates the potent glycosylating activity available in microbial systems. Similarly, some bacteria, such as Bacillus cereus, have been noted to transform resveratrol, primarily into piceid. oup.com

| Microbial/Enzyme System | Substrate | Product(s) | Key Findings | Reference |

| E. coli expressing PaGT3 | Resveratrol | This compound, Piceid | Successful bioconversion in a recombinant host. | google.com |

| E. coli co-culture | p-Coumaric acid | This compound, Polydatin (B1678980) | Production from a precursor via a compartmentalized pathway. | researchgate.net |

| Bacillus licheniformis (YjiC enzyme) | Resveratrol | Mono-, di-, and tri-glucosides of resveratrol | Non-regiospecific enzyme activity, producing multiple glucosides. | nih.gov |

| Rhizobium pusense (RpG I enzyme) | Resveratrol | Resveratrol 4'-O-α-glucoside | High regioselectivity (98.3%) for the 4'-position. | catalysis-conferences.com |

This table provides an overview of selected microbial and enzymatic systems used for the biotransformation of resveratrol into its glucosides.

Enzymatic synthesis can also proceed from stilbenes that are structurally related to resveratrol. Polydatin (also known as piceid) is the 3-O-glucoside of resveratrol and is often more abundant in natural sources like Polygonum cuspidatum than resveratrol itself. mdpi.com While the most common biotransformation of polydatin is its hydrolysis back to resveratrol using enzymes like snailase or β-glucosidases from fungi such as Aspergillus niger, other transformations are possible. mdpi.comnih.govresearchgate.net

A study using the glucosyltransferase from Phytolacca americana (PaGT) expressed in E. coli demonstrated a more complex biotransformation. researchgate.net This enzyme was capable of further glycosylating both piceid and resveratroloside. When resveratroloside was used as the substrate, the enzyme added a second glucose molecule to the 3-position, yielding resveratrol 3,4'-diglucoside. researchgate.net When piceid (resveratrol 3-O-glucoside) was the substrate, the enzyme added a glucose to either the 4'- or 5-position, producing resveratrol 3,4'-diglucoside and resveratrol 3,5-diglucoside, respectively. researchgate.net This shows that this compound can be an intermediate in the enzymatic synthesis of more complex stilbene glycosides and that it shares biotransformation pathways with related stilbenes like polydatin.

Biocatalytic Systems for Glucoside Production

Biocatalytic systems are at the forefront of producing stilbenoid glucosides, including this compound. These systems utilize enzymes or whole-cell biocatalysts to perform specific glycosylation reactions, offering high regio- and stereoselectivity. nih.govresearchgate.net

A notable example is the use of UDP-glycosyltransferases (UGTs), which are enzymes that catalyze the transfer of a glycosyl group from a nucleotide-activated sugar donor, such as UDP-glucose (UDP-Glc), to an acceptor molecule. nih.govmdpi.com Plant-derived UGTs have been successfully expressed in microbial hosts to produce resveratrol glucosides. researchgate.net For instance, a glucosyltransferase from Phytolacca americana expressed in Escherichia coli demonstrated the ability to glycosylate resveratrol to produce both its 3-O-β-D-glucoside (piceid) and 4'-O-β-D-glucoside (this compound), with the latter being the major product. researchgate.net

Another innovative approach involves the use of amylosucrase from Deinococcus geothermalis. This enzyme can utilize sucrose (B13894) as a cost-effective source of UDP-glucose donors for the production of resveratrol poly-glucosides. researchgate.net This system is advantageous due to its thermostability and high efficiency, making it a strong candidate for industrial applications. researchgate.net The optimization of reaction conditions, such as enzyme concentration, substrate concentration, pH, and temperature, is crucial for maximizing the yield of glucosides. researchgate.net

The development of biocatalytic systems also extends to the use of deep eutectic solvents (DESs) as reaction media. These solvents can enhance the activity and stability of biocatalysts and improve the solubility of substrates, leading to more efficient production processes. mdpi.com

Role of Microorganisms in Stilbenoid Glycosylation and Deglycosylation

Microorganisms, particularly genetically engineered strains of Escherichia coli and filamentous fungi like Aspergillus oryzae, play a pivotal role in both the synthesis (glycosylation) and breakdown (deglycosylation) of stilbenoids. nih.govresearchgate.netresearchgate.netnih.govmdpi.commdpi.comnaturalproducts.net

Glycosylation:

Metabolically engineered E. coli is a widely used host for producing resveratrol and its glucosides. nih.govnih.gov By introducing the necessary biosynthetic pathway genes, E. coli can be programmed to convert simple carbon sources into resveratrol and subsequently glycosylate it to form this compound and piceid. researchgate.net For instance, the co-expression of genes for resveratrol biosynthesis and a glycosyltransferase, such as YjiC from Bacillus species, in E. coli has enabled the de novo synthesis of these glucosides. researchgate.netkstudy.com To enhance the production of glycosides, strategies to increase the intracellular supply of UDP-glucose, the sugar donor for glycosylation, have been developed. This includes engineering the metabolic pathways of E. coli to channel more carbon towards UDP-glucose synthesis. researchgate.net

Aspergillus oryzae, a fungus with a long history in food fermentation, is also a valuable tool for stilbenoid biotransformation. wikipedia.orgnih.gov It is known to secrete a variety of enzymes, including glycosidases, that can modify polyphenols. researchgate.netnih.gov While often associated with deglycosylation, certain fungal strains and their enzymes can also be harnessed for glycosylation reactions under specific conditions. The fungus Beauveria bassiana has been used for the biotransformation of resveratrol, leading to glycosylated derivatives. mdpi.comfrontiersin.org

Deglycosylation:

The reverse reaction, deglycosylation, is the enzymatic removal of sugar moieties. While often seen as a challenge in the production of glycosides, it is a natural process in many microorganisms. For instance, fermentation with Aspergillus oryzae can efficiently cleave the glucoside bond in piceid to release trans-resveratrol. wikipedia.org Understanding the mechanisms of deglycosylation is crucial for optimizing the net production of desired glucosides. In some applications, controlling or preventing deglycosylation is necessary to maximize the yield of compounds like this compound. scilit.com

The following table provides an overview of microorganisms and their roles in the biotransformation of stilbenoids:

| Microorganism | Role | Key Enzymes/Pathways Involved | Product(s) |

| Escherichia coli | Glycosylation | Engineered biosynthetic pathways, UDP-glycosyltransferases (e.g., YjiC, PaGT) | This compound, Piceid, Resveratrol |

| Aspergillus oryzae | Deglycosylation / Glycosylation | Glycosidases, Pectinase, Peptidase | trans-Resveratrol (from piceid), various glycosylated compounds |

| Bacillus cereus | Glycosylation | Whole-cell biotransformation | Piceid |

| Beauveria bassiana | Glycosylation | Biotransformation | Glycosylated resveratrol derivatives |

This table summarizes the primary roles of these microorganisms in stilbenoid metabolism. It is important to note that the specific outcome of the biotransformation can be influenced by the strain, culture conditions, and the specific enzymes expressed.

Advanced Synthesis Strategies for E Resveratroloside and Its Derivatives

Chemoenzymatic and Enzymatic Synthesis Methodologies

Chemoenzymatic and enzymatic syntheses are powerful tools for the production of (E)-Resveratroloside, leveraging the high selectivity and efficiency of enzymes. These methods often involve the use of isolated enzymes or whole-cell biocatalysts to perform specific glycosylation reactions on the resveratrol (B1683913) backbone.

Glycosyltransferases (GTs) are key enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule, such as resveratrol. The use of recombinant GTs allows for the controlled and specific synthesis of this compound. Researchers have successfully expressed GTs from various organisms in microbial hosts like Escherichia coli to achieve efficient glycosylation.

For instance, a UDP-glucosyltransferase (YjiC) from Bacillus licheniformis has been overexpressed, purified, and utilized for the synthesis of resveratrol glucosides. nih.gov Incubation of this enzyme with resveratrol and UDP-d-glucose as the sugar donor resulted in the production of four different glucosides, including resveratrol 4′-O-β-d-glucoside (this compound). nih.gov Similarly, a glucosyltransferase from Phytolacca americana (PaGT3), when expressed in E. coli, catalyzed the synthesis of both resveratrol 3-O-β-glucoside (piceid) and resveratrol 4′-O-β-glucoside. nih.gov Another notable enzyme is the amylosucrase from Deinococcus geothermalis (DGAS), which has been used for the transglycosylation of resveratrol using sucrose (B13894) as a cost-effective glucose donor. nih.gov This enzymatic system produced two major glycosylated products: resveratrol-4′-O-α-glucoside and resveratrol-3-O-α-glucoside. nih.gov

| Enzyme | Source Organism | Recombinant Host | Acceptor | Sugar Donor | Products | Reference |

| UDP-glucosyltransferase (YjiC) | Bacillus licheniformis | E. coli | (E)-Resveratrol | UDP-d-glucose | Resveratrol 3-O-β-d-glucoside, Resveratrol 4′-O-β-d-glucoside, Resveratrol 3,5-O-β-d-diglucoside, Resveratrol 3,5,4′-O-β-d-triglucoside | nih.gov |

| Glucosyltransferase (PaGT3) | Phytolacca americana | E. coli | trans-Resveratrol | Endogenous UDP-glucose | trans-Resveratrol 4′-O-β-glucoside, trans-Resveratrol 3-O-β-glucoside | nih.gov |

| Amylosucrase (DGAS) | Deinococcus geothermalis | E. coli | (E)-Resveratrol | Sucrose | Resveratrol-4′-O-α-glucoside, Resveratrol-3-O-α-glucoside | nih.gov |

To maximize the production of this compound, the optimization of bioconversion conditions is crucial. Key parameters that influence the efficiency of enzymatic glycosylation include pH, temperature, substrate concentrations, and reaction time.

In a study utilizing amylosucrase from Deinococcus geothermalis, optimal conditions for the production of resveratrol glucosides were found to be a pH of 7.0, a temperature of 40°C, 2.0 µg/mL of the enzyme DgAS, and 100 mM sucrose, with an incubation period of 5 hours. mdpi.com Under these conditions, a conversion rate of approximately 97.0% of resveratrol to its glucosides was achieved. mdpi.com For the production of resveratrol from glucose using an enzymatic system from the endophytic fungus Alternaria sp. MG1, response surface methodology identified the optimal conditions as pH 6.84, 0.35 g/l glucose, 0.02 mg/l coenzyme A, and 0.02 mg/l ATP, leading to a production of 224.40 µg/l of resveratrol within 120 minutes. nih.govfrontiersin.org

The use of elicitors has also been explored to enhance the production of resveratrol and its glucosides in plant cell cultures. For instance, yeast extract was found to increase the production of both resveratrol and piceid in germinating seeds of DJ-526 rice. nih.gov

| Enzyme/System | Parameter Optimized | Optimal Value | Outcome | Reference |

| Amylosucrase (DgAS) | pH | 7.0 | High conversion to resveratrol glucosides | mdpi.com |

| Amylosucrase (DgAS) | Temperature | 40°C | High conversion to resveratrol glucosides | mdpi.com |

| Amylosucrase (DgAS) | Incubation Time | 5 hours | ~97% conversion of resveratrol | mdpi.com |

| Alternaria sp. MG1 enzyme extract | pH | 6.84 | 224.40 µg/l resveratrol production | nih.govfrontiersin.org |

| Alternaria sp. MG1 enzyme extract | Glucose Concentration | 0.35 g/l | 224.40 µg/l resveratrol production | nih.govfrontiersin.org |

A significant advantage of enzymatic synthesis is the ability to achieve high regio- and stereoselectivity, leading to the preferential formation of a specific isomer of glycosylated resveratrol. This is particularly important for producing this compound (4'-O-glucoside) over other isomers like piceid (3-O-glucoside).

The glucosyltransferase PaGT3 from Phytolacca americana exhibited moderate regioselectivity, producing resveratrol 4′-O-β-glucoside and 3-O-β-glucoside in a 10:3 ratio. nih.gov The amylosucrase from Deinococcus geothermalis also showed regioselectivity, synthesizing resveratrol-4′-O-α-glucoside and resveratrol-3-O-α-glucoside in a 5:1 ratio. nih.gov This selectivity is attributed to the specific binding orientation of the resveratrol molecule within the active site of the enzyme. nih.gov Molecular docking studies with the YjiC enzyme from Bacillus licheniformis suggested that resveratrol has two main binding modes, which allows for glycosylation at the 3-, 5-, and 4′-hydroxyl positions, explaining the formation of multiple glucosylated products. nih.gov The excellent regio- and stereoselectivity of nucleotide sugar-dependent glycosyltransferases allows for single-step glycosylations at specific positions without the need for protective groups. nih.gov

Synthetic Modification and Derivatization of the this compound Scaffold

The this compound scaffold presents a versatile platform for synthetic modification, enabling the development of novel derivatives with potentially enhanced biological activities and improved physicochemical properties. Strategic derivatization can overcome limitations of the parent compound, such as poor water solubility and metabolic instability.

Design and Synthesis of Novel Stilbenoid Glycoside Analogues

The design of new stilbenoid glycoside analogues based on the this compound structure is a key area of research. This involves the synthesis of derivatives with different sugar moieties, modified aglycones, or altered glycosidic linkages to explore structure-activity relationships.

A significant approach in creating novel analogues is through enzymatic and chemoenzymatic synthesis. These methods offer high stereo- and regioselectivity, which can be challenging to achieve through purely chemical synthesis. For instance, the use of glycosyltransferases (GTs) allows for the precise attachment of sugar units to specific hydroxyl groups on the resveratrol backbone. One study detailed the use of a glucosyltransferase from Phytolacca americana (PaGT3) expressed in Escherichia coli for the synthesis of resveratrol glucosides. This enzymatic approach yielded a mixture of resveratrol-4′-O-β-glucoside (this compound) and resveratrol-3-O-β-glucoside (piceid). nih.gov

Furthermore, the diversity of analogues can be expanded by utilizing different sugar donors. A mutagenic variant of a GH10 endoxylanase, rXynSOS-E236G, has been successfully employed to synthesize a novel resveratrol xylobioside using xylobiose-fluoride (X₂F) as the sugar donor. This reaction produced 3-O-ꞵ-d-xylobiosyl resveratrol as the main product, along with other minor glycosylated derivatives. nih.gov

The synthesis of α-glycoside analogues has also been explored. Amylosucrase from Deinococcus geothermalis has been used to catalyze the transglycosylation of resveratrol with sucrose, yielding resveratrol-4′-O-α-glucoside and resveratrol-3-O-α-glucoside. nih.gov These α-linked glucosides demonstrated increased water solubility compared to their β-linked counterparts. nih.gov

The following table summarizes some of the novel stilbenoid glycoside analogues synthesized from the resveratrol scaffold:

Table 1: Examples of Synthesized this compound Analogues

| Analogue Name | Aglycone | Sugar Moiety | Glycosidic Linkage | Synthesis Method | Reference |

| Resveratrol-3-O-β-glucoside (Piceid) | Resveratrol | Glucose | 3-O-β | Enzymatic (PaGT3) | nih.gov |

| Resveratrol-4′-O-α-glucoside | Resveratrol | Glucose | 4'-O-α | Enzymatic (Amylosucrase) | nih.gov |

| Resveratrol-3-O-α-glucoside | Resveratrol | Glucose | 3-O-α | Enzymatic (Amylosucrase) | nih.gov |

| 3-O-ꞵ-d-xylobiosyl resveratrol | Resveratrol | Xylobiose | 3-O-β | Enzymatic (rXynSOS-E236G) | nih.gov |

| 4′-O-β-d-xylobiosyl resveratrol | Resveratrol | Xylobiose | 4'-O-β | Enzymatic (rXynSOS-E236G) | nih.gov |

| 3-O-β-(4‴-O-Methylglucopyranosyl) resveratrol | Resveratrol | 4‴-O-Methylglucose | 3-O-β | Chemical | nih.gov |

| 4′-O-β-(4‴-O-Methylglucopyranosyl) resveratrol | Resveratrol | 4‴-O-Methylglucose | 4'-O-β | Chemical | nih.gov |

The chemical synthesis of these analogues often involves multiple steps, including the protection of hydroxyl groups, coupling with an activated sugar donor, and subsequent deprotection. For example, the synthesis of 4′-O-β-(4‴-O-methylglucopyranosyl)resveratrol was achieved through a Heck coupling reaction followed by deacetylation. nih.gov

Strategies for Enhancing Specificity and Yield in Laboratory Synthesis

Improving the specificity and yield of this compound and its analogues is crucial for their practical application. Several strategies have been developed to address these challenges in laboratory synthesis.

Enzymatic and Chemoenzymatic Approaches:

The choice of enzyme can also dictate the product. While some enzymes produce a mixture of regioisomers nih.gov, others can exhibit high selectivity for a particular hydroxyl group. The development of enzyme libraries and screening them against the desired substrate can identify the most efficient and selective biocatalyst. acs.orgdtu.dk

Optimization of Reaction Conditions:

The yield of glycosylation reactions can be significantly influenced by the reaction conditions. For enzymatic reactions, factors such as pH, temperature, and the presence of co-solvents are critical. Due to the low aqueous solubility of resveratrol, co-solvents like dimethyl sulfoxide (B87167) (DMSO) are often necessary to achieve feasible substrate concentrations. nih.govnih.gov The incubation time of the reaction can also be adjusted to control the formation of mono-, di-, or poly-glycosylated products. mdpi.com

Chemical Synthesis Strategies:

Purification Techniques:

The isolation and purification of the target glycoside from the reaction mixture is a critical step that affects the final yield. Common methods include reversed-phase high-performance liquid chromatography (HPLC) and column chromatography using silica (B1680970) gel or polymeric resins. nih.govnih.govnih.govnih.gov The development of efficient purification protocols, such as combining macroporous resin and polyamide column chromatography, can enhance the purity and recovery of the desired product. researchgate.net

The following table highlights key strategies for improving specificity and yield:

Table 2: Strategies for Enhanced Synthesis of this compound and Analogues

| Strategy | Description | Impact on Specificity/Yield | Reference |

| Enzymatic Synthesis | Use of specific enzymes like glycosyltransferases and amylosucrase. | High regioselectivity, reducing byproducts and improving yield. | nih.govnih.gov |

| Whole-Cell Biocatalysis | Employing engineered microorganisms (e.g., E. coli) to express glycosylation enzymes. | High conversion rates, in situ cofactor regeneration, simplified process. | nih.gov |

| Reaction Condition Optimization | Adjusting pH, temperature, incubation time, and using co-solvents (e.g., DMSO). | Improved enzyme activity and substrate solubility, leading to higher yields. | nih.govnih.govmdpi.com |

| Advanced Chemical Coupling | Optimization of reactions like the Heck and Wittig reactions for stilbene (B7821643) backbone formation. | Increased yield of the aglycone precursor. | byu.eduresearchgate.net |

| Efficient Purification Methods | Utilizing techniques like HPLC and specialized column chromatography. | High purity of the final product and improved recovery. | nih.govnih.govresearchgate.net |

Mechanistic Investigations of E Resveratroloside Biological Activities

Molecular and Cellular Mechanisms of Action

(E)-Resveratroloside, like its well-known aglycone resveratrol (B1683913), demonstrates significant antioxidant properties. Its ability to counteract oxidative stress is attributed to its capacity to scavenge a variety of free radicals. Research indicates that resveratrol and its analogues can effectively scavenge hydroxyl, superoxide, and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. nih.govnih.govresearchgate.net The primary mechanism behind this activity is hydrogen atom transfer (HAT), where the hydroxyl groups on the stilbene (B7821643) structure donate a hydrogen atom to neutralize free radicals, thus terminating the damaging radical chain reaction. nih.govresearchgate.net

The structure of these polyphenols is closely linked to their antioxidant efficacy. mdpi.com The presence and position of hydroxyl groups are critical. For instance, the hydroxyl group at the 4'-position is particularly susceptible to oxidation, playing a key role in the radical-scavenging process. nih.gov In addition to direct scavenging, some studies suggest that in certain environments, a sequential proton loss electron transfer (SPLET) mechanism may also contribute to the antioxidant action. nih.gov This dual mechanism enhances its versatility in combating different types of radical species.

Furthermore, the antioxidant activity of stilbenoids like resveratrol extends beyond direct radical scavenging. They can also induce endogenous antioxidant defense mechanisms. nih.gov This includes the potential to upregulate the expression of antioxidant enzymes, which provides a more sustained defense against oxidative stress. nih.gov

This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. chemfaces.com A central target is the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of genes involved in inflammation. mdpi.comnih.govfrontiersin.org this compound, similar to resveratrol, can suppress the activation of NF-κB. mdpi.comnih.gov This is achieved by inhibiting the phosphorylation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. nih.govmdpi.com By preventing IκBα degradation, this compound blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govfrontiersin.org

Another significant target is the mitogen-activated protein kinase (MAPK) signaling cascade, which includes p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). mdpi.comfrontiersin.org These kinases are involved in the production of inflammatory mediators. Studies on resveratrol show it can suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting the inflammatory response. mdpi.comnih.gov By interfering with both the NF-κB and MAPK pathways, this compound can effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes like inducible nitric oxide synthase (iNOS). nih.govfrontiersin.orgmdpi.com

The anti-inflammatory action of this compound has been demonstrated by its ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. chemfaces.com Its potency in this regard has been shown to be comparable to that of piceid, another major stilbenoid. chemfaces.com

This compound's anti-proliferative activity is primarily linked to its ability to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. The parent compound, resveratrol, has been shown to inhibit cell proliferation by inducing cell cycle arrest, often at the G1/S or G2/M phases. nih.govingentaconnect.comnih.gov This arrest prevents cancer cells from proceeding through the division cycle, thereby halting their growth.

The mechanism involves the modulation of key cell cycle regulatory proteins. Resveratrol can alter the expression of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.govingentaconnect.com For instance, it has been observed to decrease the levels of cyclins D1, D2, and E, and their associated kinases CDK2, CDK4, and CDK6. ingentaconnect.com

Furthermore, resveratrol can upregulate tumor suppressor proteins like p53 and the CDK inhibitors p21WAF1/CIP1 and p27KIP1. nih.govnih.gov The activation of p53 can, in turn, induce the expression of p21, which leads to cell cycle arrest. ingentaconnect.comnih.gov In some cancer cell lines, this cell cycle blockade is followed by the induction of apoptosis. nih.govmdpi.com The specific phase of cell cycle arrest and the subsequent outcome (apoptosis or non-apoptotic cell death) can be dependent on the concentration of the compound and the specific characteristics of the cancer cell line. nih.gov

Interactive Table: Effect of Resveratrol on Cell Cycle Regulatory Proteins

| Cell Line | Compound | Effect | Protein Target | Outcome | Reference |

| MCF-7 (Breast Cancer) | Resveratrol (<50 µM) | ↑ Expression & Kinase Activity | G1/S and G2/M regulators | S-phase arrest, Apoptosis | nih.gov |

| MCF-7 (Breast Cancer) | Resveratrol | ↑ Expression | p21, p53 | S-phase arrest, Apoptosis | nih.gov |

| MDA-MB-231 (Breast Cancer) | Resveratrol (up to 200 µM) | ↓ Expression & Kinase Activity | G1/S and G2/M regulators | Non-apoptotic cell death | nih.gov |

| PC-3 (Prostate Cancer) | Resveratrol | ↑ Expression | p53, p21, p27 | G1/S arrest, Apoptosis | nih.gov |

| RA-FLS (Rheumatoid Arthritis) | Resveratrol | ↑ Expression | p53 | G2/M arrest, Apoptosis | archivesofmedicalscience.com |

| RA-FLS (Rheumatoid Arthritis) | Resveratrol | ↓ Expression | Cyclin B1 | G2/M arrest, Apoptosis | archivesofmedicalscience.com |

The neuroprotective potential of this compound has been highlighted in computational studies, particularly concerning its interaction with the Dopamine (B1211576) Receptor D3 (DRD3). francis-press.comresearchgate.netnih.gov DRD3 is a significant target in the context of neurodegenerative conditions like Parkinson's disease because its modulation is associated with neuroprotection and fewer side effects compared to other dopamine receptors. researchgate.netnih.gov

Pharmacoinformatics and molecular docking studies have identified this compound as a potent compound with a high binding affinity for the DRD3 active site. researchgate.netnih.govresearchgate.net This strong interaction suggests that this compound could act as a DRD3 agonist, mimicking the action of dopamine. researchgate.net By stimulating DRD3, it may help to restore dopaminergic function and hinder the neurodegenerative processes characteristic of Parkinson's disease. nih.gov

The proposed mechanism involves the stabilization of the DRD3 receptor, which can lead to downstream signaling events that promote neuronal survival and protection. While these findings are based on in-silico models, they provide a strong rationale for further experimental validation of this compound as a potential neuroprotective agent. researchgate.netnih.gov

This compound contributes to cardioprotection through several mechanisms, including the promotion of vasorelaxation and the inhibition of platelet aggregation. chemfaces.comnih.gov The ability of resveratrol and its derivatives to relax blood vessels is a key factor in their cardiovascular benefits. nih.gov This vasorelaxant effect helps to improve blood flow and reduce blood pressure.

A significant aspect of its cardioprotective action is the modulation of platelet activity. Platelets play a crucial role in the formation of blood clots, and their excessive aggregation can lead to thrombosis and cardiovascular events. unito.it Resveratrol has been shown to inhibit platelet aggregation induced by various stimuli like thrombin and collagen. biomolther.orgcapes.gov.brnih.gov The mechanism for this anti-platelet effect involves the inhibition of intracellular calcium signaling. nih.gov Resveratrol can decrease the release of calcium from internal stores within the platelets and inhibit the influx of calcium from outside the cell, both of which are critical steps for platelet activation and aggregation. nih.gov

Studies have shown that this compound has a demonstrable cardioprotective effect. In experimental models of ischemia-reperfusion injury in rats, administration of this compound resulted in a statistically significant decrease in the size of the myocardial infarct area, comparable to the effect of resveratrol. chemfaces.com

Interactive Table: Cardioprotective Effects of Resveratrol and this compound

| Compound | Model | Effect | Mechanism | Reference |

| This compound | Rat Ischemia-Reperfusion | ↓ Myocardial infarct area | Not specified | chemfaces.com |

| Resveratrol | Rat Ischemia-Reperfusion | ↓ Myocardial infarct area | Not specified | chemfaces.com |

| Resveratrol | Human Platelets | ↓ Platelet aggregation | Inhibition of Ca2+ release and influx | nih.gov |

| Resveratrol | Human Platelets | ↓ Platelet aggregation | Inhibition of eicosanoid synthesis | biomolther.org |

This compound has been identified as a potent inhibitor of certain enzymes, which contributes to its range of biological activities. A notable target is α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, this compound can slow down carbohydrate digestion and absorption, leading to a reduction in postprandial (after-meal) blood glucose levels. nih.gov

Studies have shown that this compound is a strong and effective competitive inhibitor of α-glucosidase, with a significantly lower 50% inhibitory concentration (IC50) value (22.9 ± 0.17 μM) compared to both acarbose (B1664774) (a prescribed α-glucosidase inhibitor) and resveratrol itself. nih.gov Molecular docking experiments have confirmed that this compound binds to the catalytic site of α-glucosidase, preventing its normal function. nih.gov This mechanism suggests its potential as an agent for managing hyperglycemia. nih.govnih.gov

In addition to α-glucosidase, this compound has been reported to inhibit the activity of Cytochrome P450 (CYP) enzymes, specifically the hydroxylation of testosterone (B1683101) by CYP3A4. chemfaces.com CYP enzymes are a large family of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins. Inhibition of these enzymes can have significant implications for drug interactions and metabolism.

Interactive Table: Enzyme Inhibitory Activity of this compound and Related Compounds

| Compound | Enzyme | Inhibition Type | IC50 Value | Reference |

| This compound | α-glucosidase | Competitive | 22.9 ± 0.17 μM | nih.govmedchemexpress.commedchemexpress.com |

| Resveratrol | α-glucosidase | Competitive | 108 ± 2.13 μM | nih.gov |

| Acarbose | α-glucosidase | Competitive | 264 ± 3.27 μM | nih.gov |

| This compound | Cytochrome P450 3A4 (CYP3A4) | Inhibitory | Not specified | chemfaces.com |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological efficacy of this compound, a stilbenoid polyphenol, is intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies are crucial for elucidating how specific structural features of the molecule and its analogues dictate their mechanistic interactions and subsequent biological activities. These investigations primarily focus on the influence of glycosylation, the stereochemistry of the central double bond, and the pattern of substitution on the phenolic rings.

Influence of Glycosylation on Bioactivity Profiles

Glycosylation, the attachment of a sugar moiety to the resveratrol backbone, significantly alters the molecule's physicochemical properties, such as solubility, stability, and bioavailability, which in turn modulates its biological activity. cymitquimica.com this compound is the 4'-O-β-D-glucoside of resveratrol. cymitquimica.comnih.gov The presence of this glucose unit can either enhance or diminish specific bioactivities when compared to its aglycone, resveratrol.

In some cases, glycosylated analogues exhibit more potent bioactivities. For instance, resveratrol-glycoside was found to be more effective against the hepatitis B virus than resveratrol. mdpi.com One study found that while resveratrol and its glucoside piceid have similar antioxidant capacities, piceid appeared more efficacious. mdpi.comnih.gov However, other studies suggest that glycosylation can decrease certain activities. The antioxidant activity of resveratroloside (B192260) was found to be lower than that of resveratrol, suggesting that the addition of the glucose moiety can reduce the affinity for lipid membranes. tandfonline.com Similarly, the enzymatic oxidation of resveratrol by tyrosinase is completely inhibited after glycosylation, which may help preserve the molecule's antioxidant capacity in certain environments. um.esresearchgate.net

The position of glycosylation also matters. When studying the inhibition of cyclooxygenase-1 (COX-1), this compound, which is glycosylated at the 4'-position, was found to be a more potent inhibitor than (E)-piceid, which is glycosylated at the 3-position. scispace.com Both, however, were more effective COX-1 inhibitors than resveratrol itself. scispace.com Conversely, for the inhibition of cyclooxygenase-2 (COX-2), both glycosylated forms, trans-piceid and trans-resveratroloside, were found to be inactive, whereas resveratrol showed inhibitory activity. scispace.com

In the context of α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia, this compound demonstrated significantly stronger inhibition than both the common drug acarbose and its own aglycone, resveratrol. researchgate.net This highlights that for specific enzymatic targets, the glycoside form can be markedly superior.

| Compound | Target Enzyme | Bioactivity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| This compound | α-glucosidase | 22.9 ± 0.17 | researchgate.net |

| (E)-Resveratrol | α-glucosidase | 108 ± 2.13 | researchgate.net |

| Acarbose | α-glucosidase | 264 ± 3.27 | researchgate.net |

| This compound | COX-1 | 4.8 | scispace.com |

| (E)-Resveratrol | COX-1 | 14.9 | scispace.com |

| This compound | COX-2 | Inactive | scispace.com |

| (E)-Resveratrol | COX-2 | 32.2 | scispace.com |

Stereochemical Impact of E/Z Isomerism on Biological Function

Stilbenoids like resveratroloside can exist as two geometric isomers, (E) (trans) and (Z) (cis), due to the restricted rotation around the central carbon-carbon double bond. nih.govstudymind.co.uk The spatial arrangement of the two phenyl rings relative to this double bond is a critical determinant of biological function. nih.govmdpi.com The (E)-isomer, or trans-resveratrol, is generally the more stable and abundant form in nature and is credited with the majority of the compound's biological activities, including anticancer and antioxidant effects. mdpi.comnih.govunich.itmdpi.com

This preference for the (E)-isomer extends to its glycosylated forms. Studies comparing the isomers of resveratrol and its glycosides consistently show that the (E) or trans configuration is more biologically potent. For example, trans-resveratrol is more effective than cis-resveratrol (B22520) at inhibiting the induction of preneoplastic lesions. scispace.com This difference in activity is also reflected in enzyme inhibition assays.

In studies on cyclooxygenase-1 (COX-1) inhibition, the trans isomers of resveratrol and its glycosides were significantly more active than their cis counterparts. The difference in potency can be substantial, as seen in the table below, where trans-resveratroloside is nearly four times more effective than cis-resveratroloside. scispace.com Research on other stilbenoid glucosides also underscores the importance of the trans stereoisomer for cytotoxicity. oeno-one.eu The less stable (Z)-isomer of an amino-analogue of resveratrol was found to have the same in vivo effect as its (E)-isomer, but this was attributed to its isomerization back to the more active (E) form within the biological system. unich.it

| Compound | Target Enzyme | Bioactivity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| This compound (trans) | COX-1 | 4.8 | scispace.com |

| (Z)-Resveratroloside (cis) | COX-1 | 17.8 | scispace.com |

| (E)-Resveratrol (trans) | COX-1 | 14.9 | scispace.com |

| (Z)-Resveratrol (cis) | COX-1 | 55.4 | scispace.com |

Effects of Hydroxylation and Other Substituents on Mechanistic Activity

The number and position of hydroxyl (-OH) groups on the stilbene backbone are fundamental to the bioactivity of resveratrol and its analogues. nih.gov The core structure of this compound is based on 3,5,4'-trihydroxystilbene (resveratrol). Altering this hydroxylation pattern or introducing other substituents can significantly modify the compound's mechanistic activity.

Adding hydroxyl groups can enhance biological effects. Piceatannol, which has an additional hydroxyl group at the 3' position compared to resveratrol, exhibits stronger anti-inflammatory, anti-proliferative, and protein-tyrosine kinase inhibitory effects. mdpi.comnih.gov This suggests that a resveratroloside analogue with a similar catechol structure on the second ring could possess heightened activity. The presence of a 4'-hydroxy group, in particular, has been identified as a key structural feature for potent chemopreventive activity in trans-stilbene (B89595) compounds. nih.gov

Conversely, replacing hydroxyl groups with other functionalities, such as methoxy (B1213986) groups (-OCH₃), also has a profound impact. Pterostilbene, a natural analogue where the hydroxyl groups at positions 3 and 5 are replaced by methoxy groups, shows increased lipophilicity and bioavailability compared to resveratrol. mdpi.comnih.gov This leads to stronger anticancer, antidiabetic, and cardioprotective effects. mdpi.comnih.gov However, methoxylation can also reduce certain activities; methoxylated resveratrol analogues show limited and non-specific inhibition of COX-2 compared to their hydroxylated counterparts. mdpi.com

Analytical Methodologies for E Resveratroloside Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of (E)-Resveratroloside, enabling its separation from complex mixtures for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound. nih.govresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating this compound and its related compounds. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with or without additives such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netnih.gov

Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, with the wavelength for quantification often set around 306-319 nm. researchgate.netijper.org Method validation according to established guidelines ensures the reliability of the analytical results, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijper.org For instance, a validated HPLC method for the quantification of trans-resveratrol demonstrated linearity in the concentration range of 1–40 μg/cm³, with an LOD of 0.125 μg/cm³ and an LOQ of 0.413 μg/cm³. researchgate.net In another study, the average recoveries for (E)-resveratrol and its glucoside were 96.7% and 99.1% respectively, with relative standard deviations (RSD) of 1.34% and 0.72%, indicating good accuracy and precision. nih.gov

Table 1: Example of HPLC Method Parameters for Stilbene (B7821643) Analysis

| Parameter | Value |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of isopropyl alcohol and water nih.gov |

| Flow Rate | 0.6 mL/min nih.gov |

| Detection | Fluorescence (λex 334 nm, λem 404 nm) nih.gov |

| Linearity Range | 1–40 μg/cm³ (for trans-resveratrol) researchgate.net |

| LOD | 0.125 μg/cm³ (for trans-resveratrol) researchgate.net |

| LOQ | 0.413 μg/cm³ (for trans-resveratrol) researchgate.net |

| Recovery | 99.1% (for (E)-resveratrol glucoside) nih.gov |

| Precision (RSD) | 0.72% (for (E)-resveratrol glucoside) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and faster analysis times. mdpi.com These enhancements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which leads to greater separation efficiency. waters.com For complex samples containing multiple, structurally similar compounds, the enhanced resolution of UPLC is particularly beneficial for accurate characterization and quantification. waters.com

In the context of analyzing stilbenes like this compound, UPLC can effectively separate various derivatives and isomers. mdpi.com The increased speed of UPLC also allows for higher sample throughput, which is advantageous in large-scale studies. The coupling of UPLC with mass spectrometry (UPLC-MS) is a powerful combination for both quantitative and qualitative analysis. researchgate.net

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and monitoring of this compound in various samples. nih.govnih.gov It is particularly useful for the qualitative analysis of plant extracts to quickly assess the presence of the compound. nih.gov

The separation is achieved on a stationary phase, such as silica (B1680970) gel 60F-254 plates, with a suitable mobile phase. nih.gov For trans-resveratrol, a mobile phase of chloroform-ethylacetate-formic acid (2.5:1:0.1, v/v/v) has been used, resulting in a compact spot with a specific retention factor (Rf) value. nih.gov Densitometric analysis allows for the quantification of the separated compounds directly on the TLC plate. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.net Validated HPTLC methods have shown good linearity, precision, and accuracy for the quantification of trans-resveratrol, with detection limits in the nanogram range per spot. nih.gov Bioautography, which combines TLC with a biological detection method, can be employed for the targeted screening of bioactive compounds like enzyme inhibitors. nih.govijpsjournal.com

Table 2: HPTLC Method Parameters for trans-Resveratrol Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | TLC aluminum plates with silica gel 60F-254 nih.gov |

| Mobile Phase | Chloroform-ethylacetate-formic acid (2.5:1:0.1) nih.gov |

| Detection | Densitometric analysis at 313 nm nih.gov |

| Rf Value | 0.40 ± 0.03 nih.gov |

| Linearity Range | 0.5–3.0 µg/spot nih.gov |

| LOD | 9 ng/spot nih.gov |

| LOQ | 27 ng/spot nih.gov |

| Recovery | 99.85–100.70% nih.gov |

| Precision (RSD) | 0.37–1.84% nih.gov |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity for the analysis of this compound. researchgate.netnih.gov This technique is crucial for confirming the molecular weight of the compound and providing structural information through fragmentation patterns. usu.edu

LC-MS/MS, or tandem mass spectrometry, involves the selection of a precursor ion (the molecular ion of this compound), its fragmentation, and the analysis of the resulting product ions. nih.gov This process provides a unique "fingerprint" for the molecule, allowing for its unambiguous identification even in complex biological matrices. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (QTOF) instrument, allows for the determination of the elemental composition of the molecule with high accuracy. researchgate.net

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive targeted quantification technique performed on a triple quadrupole mass spectrometer. proteomics.com.aumtoz-biolabs.com In an MRM experiment, the first quadrupole is set to select the precursor ion of this compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor specific, characteristic product ions. proteomics.com.au

This targeted approach significantly reduces background noise and enhances sensitivity, making it ideal for quantifying low-abundance compounds in complex mixtures like plasma or tissue extracts. proteomics.com.aumtoz-biolabs.com The development of an MRM assay involves the optimization of precursor-to-product ion transitions and collision energies to achieve maximum sensitivity and specificity. nih.gov The high throughput and quantitative accuracy of MRM make it a valuable tool for pharmacokinetic studies and biomarker validation. mtoz-biolabs.comspringernature.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the definitive identification and structural elucidation of chemical compounds, including this compound. europa.euacs.org Its principal advantage lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy and precision, which in turn allows for the determination of its elemental composition. europa.euthermofisher.com

The performance of HRMS is characterized by two key parameters: mass resolution and mass accuracy. thermofisher.com Mass resolution is the ability of a mass spectrometer to distinguish between two peaks of slightly different m/z ratios. europa.eu High resolution is critical for separating the analyte of interest from co-eluting matrix interferences, which is particularly important when analyzing complex samples such as plant extracts where this compound is often found. thermofisher.comnih.govnih.gov

Mass accuracy is the closeness of the measured mass to the true, calculated mass of an ion. thermofisher.com It is typically expressed in parts per million (ppm). Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can routinely achieve mass accuracies of less than 5 ppm. europa.euwaters.com This high level of accuracy significantly narrows down the number of possible elemental formulas for a given m/z value, often leading to an unambiguous formula assignment. waters.comspectroscopyonline.com

In the context of this compound, which has a molecular formula of C₂₀H₂₂O₈, HRMS is used to confirm its identity by matching the experimentally measured accurate mass with the theoretically calculated exact mass. nih.gov The technique is powerful enough to differentiate this compound from other isomers or compounds with the same nominal mass but different elemental compositions. The process involves calculating the monoisotopic mass and isotopic pattern of the compound and comparing it against the measured data. nih.gov

Below is a table illustrating the principle of accurate mass determination for this compound.

| Parameter | Description | Value |

| Compound Name | - | This compound |

| Molecular Formula | The elemental composition of the molecule. | C₂₀H₂₂O₈ |

| Calculated Exact Mass | The theoretical monoisotopic mass calculated from the sum of the most abundant isotopes of its constituent atoms. | 390.1315 g/mol |

| Ion Form | The ion observed in the mass spectrometer (e.g., protonated molecule). | [M+H]⁺ |

| Calculated Ion m/z | The theoretical mass-to-charge ratio for the specified ion. | 391.1387 |

| Hypothetical Measured m/z | A hypothetical measured value from an HRMS instrument. | 391.1385 |

| Mass Error (ppm) | The deviation of the measured mass from the calculated mass, expressed in parts per million. An error < 5 ppm is typically considered confirmation of the elemental composition. | -0.51 ppm |

This table demonstrates the principle of HRMS. The measured m/z is hypothetical and serves to illustrate the calculation of mass error.

Spectroscopic Techniques for Structural Elucidation

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet (UV) spectroscopy is a valuable analytical technique used for the qualitative and quantitative analysis of molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.eduresearchgate.net The absorption of UV light causes the promotion of electrons from a ground electronic state to a higher energy excited state. nptel.ac.in This phenomenon is characteristic of molecules containing specific functional groups known as chromophores. alazharpharmacy.comresearchgate.net

A chromophore is a region within a molecule where the energy difference between two molecular orbitals falls within the UV-Vis range. researchgate.net In this compound, the chromophore is the conjugated stilbene backbone. This system of alternating single and double bonds (C=C) significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). matanginicollege.ac.inshimadzu.com Consequently, the energy required for the π → π* electronic transition decreases, and the molecule absorbs light at longer wavelengths, typically in the 200-400 nm range. matanginicollege.ac.inmasterorganicchemistry.com

The UV spectrum of a compound provides key information, most notably the wavelength of maximum absorbance (λmax). upi.edu The λmax is a characteristic feature of a given chromophore and can be used for compound identification. For this compound and related stilbenes, the position of λmax and the shape of the absorption band are influenced by the extent of conjugation and the presence of auxochromes (substituents on the chromophore that can modify its light-absorbing properties). shimadzu.com

UV spectroscopy is frequently coupled with High-Performance Liquid Chromatography (HPLC), where a UV detector is used to monitor the column effluent. alazharpharmacy.commdpi.com As this compound elutes from the HPLC column, its characteristic UV absorbance is recorded, allowing for its detection and quantification. nih.gov

The table below presents the reported UV absorption maxima for this compound and a related compound, illustrating the application of this technique.

| Compound | Chromophore Structure | Reported λmax (nm) |

| This compound | Stilbene glycoside | ~306-320 researchgate.netgoogle.com |

| trans-Piceid | Stilbene glycoside (isomer) | ~306 researchgate.net |

| trans-Resveratrol | Stilbene | ~306 nih.gov |

The λmax values can vary slightly depending on the solvent and pH.

Future Perspectives in E Resveratroloside Research

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The microbial production of resveratrol (B1683913) and its derivatives, including (E)-Resveratroloside, presents a promising and sustainable alternative to extraction from plant sources. researchgate.net Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae is a key focus for enhancing the yield of these valuable compounds. nih.govpnnl.govresearchgate.net The core of this strategy involves the introduction of a heterologous biosynthetic pathway into a microbial host. mdpi.com This typically includes genes encoding enzymes such as tyrosine ammonia-lyase (TAL) to convert L-tyrosine to p-coumaric acid, and stilbene (B7821643) synthase (STS) which then produces resveratrol. mdpi.comresearchgate.net Glycosylation of resveratrol to form resveratroloside (B192260) can then be achieved through the introduction of specific UDP-sugar glycosyltransferases (UGTs). google.com

Recent advancements have seen the application of systems metabolic engineering, which combines traditional metabolic engineering with systems biology, synthetic biology, and evolutionary engineering for a more holistic approach. pnnl.gov This allows for a more comprehensive optimization of the microbial host for enhanced production. The development of modular metabolic engineering systems offers a facile and expandable platform for producing a variety of natural products, including diterpenes, with significant improvements in yield. nih.gov These approaches hold great promise for the cost-effective and large-scale production of this compound for various applications.

Deeper Elucidation of Novel Molecular Mechanisms of Action

While the parent compound, resveratrol, has been extensively studied, the specific molecular mechanisms of this compound are an emerging area of research. Future investigations will likely focus on delineating its unique interactions with cellular targets and signaling pathways. The glycosylation of resveratrol to form resveratroloside can alter its bioavailability and potentially its molecular targets. google.comdiva-portal.org

Research into resveratrol's mechanisms provides a foundation for understanding its glycosylated form. Resveratrol is known to interact with a multitude of molecular targets, influencing various signaling pathways implicated in a range of diseases. mdpi.com Key pathways modulated by resveratrol include the MAPK and PI3K-Akt signaling pathways. mdpi.comnih.gov For instance, resveratrol can activate the PI3K/Akt pathway, which in turn can influence downstream processes like the inhibition of inflammatory responses. plos.org It has also been shown to affect the phosphorylation of MAPKs such as ERK, p38, and JNK. nih.gov In the context of inflammation, resveratrol can suppress the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-1β. plos.orgoncotarget.com

Furthermore, resveratrol has been shown to modulate the activity of sirtuins, particularly SIRT1, a family of proteins involved in cellular regulation. mdpi.com It can also impact various other signaling molecules and pathways, including Wnt, caspases, and matrix metalloproteinases (MMPs). mdpi.commdpi.com The anti-inflammatory properties of stilbenes like resveratrol are linked to their ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.com

Future research on this compound will need to determine how the addition of a glucose moiety affects its interaction with these and other potential targets. It is possible that resveratroloside may have distinct targets or modulate pathways with different potencies compared to resveratrol. A deeper understanding of these mechanisms is crucial for unlocking the full therapeutic potential of this compound.

Development of Innovative Analytical Platforms for Comprehensive Profiling

The accurate and comprehensive analysis of this compound and its metabolites in various biological matrices is fundamental for understanding its pharmacokinetics and biological activity. High-performance liquid chromatography (HPLC) coupled with different detectors is a primary technique for the quantification of stilbenes. researchgate.net For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). springernature.compsu.edu

UPLC-MS/MS is a powerful tool for the characterization and quantification of stilbenes, offering high resolution and accuracy. oeno-one.eu This technique allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. oeno-one.eu The use of multiple reaction monitoring (MRM) mode in HPLC-MS/MS provides excellent selectivity and sensitivity for quantifying specific analytes in complex mixtures. psu.edu

Prior to instrumental analysis, sample preparation is a critical step, especially for complex matrices like red wine or biological fluids. oeno-one.eu Solid-phase extraction (SPE) is a commonly used technique to clean up samples and concentrate the analytes of interest. psu.edu The choice of extraction method and analytical technique can significantly impact the detection and quantification of stilbenes. researchgate.net

Future developments in analytical platforms will likely focus on improving throughput, sensitivity, and the ability to profile a wider range of metabolites simultaneously. This could involve the development of novel stationary phases for chromatography, more efficient ionization sources for mass spectrometry, and advanced data analysis software. Such innovations will be crucial for a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing a clearer picture of its in vivo fate and biological effects.

Computational and In Silico Approaches in this compound Research (e.g., Molecular Docking)

Computational and in silico methods, particularly molecular docking, are becoming increasingly valuable tools in drug discovery and for understanding the interactions of bioactive compounds like this compound with their molecular targets. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential biological activity. mdpi.comnih.gov

Studies have utilized molecular docking to investigate the interactions of resveratrol with various protein targets. mdpi.comnih.gov These studies have identified potential binding partners for resveratrol, which are implicated in a range of diseases, including cancer and cardiovascular disorders. nih.gov For example, molecular docking has shown that resveratrol can bind to proteins such as matrix metalloproteinase-8 (MMP8) and nitric oxide synthase (NOS). nih.gov In the context of neurodegenerative diseases, docking studies have explored the interaction of resveratrol and its analogs with targets like β-secretase (BACE-1). nih.gov

A pharmacoinformatics study specifically investigated the potential of this compound as a therapeutic agent for Parkinson's disease by docking it with the dopamine (B1211576) receptor D3 (DRD3). nih.govresearchgate.net The results indicated that this compound exhibited a strong binding affinity for the receptor, suggesting its potential as a lead compound for drug development. nih.govdovepress.com The binding interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. dovepress.comuc.pt

Inverse molecular docking is another powerful in silico approach where a small molecule is docked against a large library of protein structures to identify potential new targets. nih.gov This method has been used to discover novel potential human protein targets for resveratrol, which could explain its known biological activities and predict new ones. nih.gov As more protein structures become available and computational algorithms improve, these in silico approaches will play an increasingly important role in guiding experimental research on this compound, helping to prioritize targets and elucidate its mechanisms of action.

Q & A

Q. How to validate this compound’s therapeutic potential against FDA-approved drugs in neurodegeneration models?

- Answer : Compare binding affinities (ΔG values) with pergolide in DRD3 docking studies. Conduct in vitro neuroprotection assays (e.g., SH-SY5Y cells under oxidative stress). Measure EC₅₀ for dopamine agonism via cAMP ELISA .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |